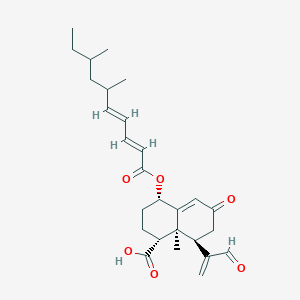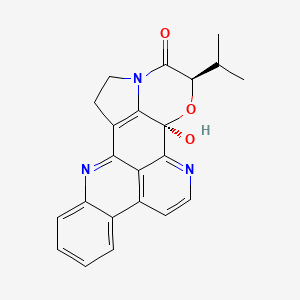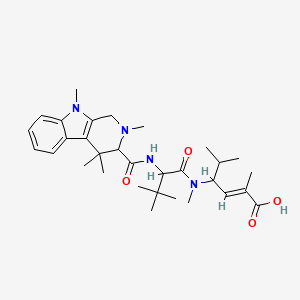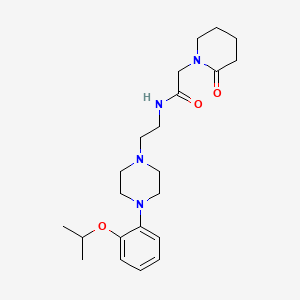
Unii-M7ias8PR23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RWJ-38063 es un novedoso compuesto de arilo piperazina que se ha identificado como un antagonista selectivo para el subtipo de receptor adrenérgico alfa-1a. Este compuesto ha demostrado potencial en el tratamiento de la hiperplasia prostática benigna al dirigirse selectivamente a los receptores adrenérgicos alfa-1a en la próstata, reduciendo así los síntomas sin causar efectos secundarios significativos asociados con el bloqueo de los receptores adrenérgicos alfa-1 vasculares .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de RWJ-38063 involucra varios pasos clave:
Alquilación de N-(2-isopropoxifenil)piperazina: Este paso implica la reacción de N-(2-isopropoxifenil)piperazina con N-(2-bromoethyl)ftalimida para formar un compuesto intermedio.
Eliminación del grupo ftaloil: El compuesto intermedio se trata luego con metilhidrazina para eliminar el grupo ftaloil, produciendo la amina intermedia.
Alquilación de delta-valerolactama: La delta-valerolactama se alquila con bromoacetato de terc-butilo en presencia de hidruro de sodio para formar otro intermedio.
Escisión del éster de terc-butilo: El éster de terc-butilo se escinde utilizando ácido trifluoroacético para producir ácido 2-(2-oxopiperidin-1-il)acético.
Reacción de acoplamiento: Finalmente, la amina intermedia se acopla con ácido 2-(2-oxopiperidin-1-il)acético para formar RWJ-38063.
Análisis De Reacciones Químicas
RWJ-38063 experimenta varios tipos de reacciones químicas:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente en presencia de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: RWJ-38063 puede participar en reacciones de sustitución, particularmente sustitución nucleofílica, donde los nucleófilos reemplazan los grupos salientes en la molécula.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, catalizadores como paladio sobre carbono, y temperaturas y presiones variables dependiendo de la reacción específica .
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar antagonistas selectivos del receptor adrenérgico alfa-1a.
Biología: La investigación se ha centrado en sus interacciones con los receptores adrenérgicos y sus efectos en las vías de señalización celular.
Medicina: La principal aplicación de RWJ-38063 es en el tratamiento de la hiperplasia prostática benigna. Su acción selectiva sobre los receptores adrenérgicos alfa-1a lo convierte en un candidato prometedor para reducir los síntomas urinarios sin efectos secundarios cardiovasculares significativos.
Industria: Los métodos de síntesis y producción de RWJ-38063 son de interés en la industria farmacéutica para desarrollar nuevos agentes terapéuticos
Mecanismo De Acción
RWJ-38063 ejerce sus efectos al unirse selectivamente y antagonizar los receptores adrenérgicos alfa-1a. Esta acción inhibe la unión de agonistas endógenos como la norepinefrina, lo que lleva a la relajación del músculo liso en la próstata y el cuello de la vejiga. Los objetivos moleculares involucrados incluyen los receptores adrenérgicos alfa-1a, y las vías afectadas son principalmente las relacionadas con la señalización adrenérgica .
Comparación Con Compuestos Similares
RWJ-38063 se compara con otros compuestos similares como RWJ-68141, RWJ-68157 y RWJ-69736. Estos compuestos también se dirigen a los receptores adrenérgicos alfa-1a, pero difieren en su selectividad y potencia. Por ejemplo, RWJ-69736 ha mostrado una mayor potencia en ensayos de tejido prostático aislado en comparación con RWJ-38063. RWJ-38063 se destaca por su mayor uroselectividad, lo que lo convierte en un candidato único para el tratamiento de la hiperplasia prostática benigna con menos efectos secundarios cardiovasculares .
Propiedades
Número CAS |
216252-56-1 |
|---|---|
Fórmula molecular |
C22H34N4O3 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C22H34N4O3/c1-18(2)29-20-8-4-3-7-19(20)25-15-13-24(14-16-25)12-10-23-21(27)17-26-11-6-5-9-22(26)28/h3-4,7-8,18H,5-6,9-17H2,1-2H3,(H,23,27) |
Clave InChI |
IIRJWNCOXHFIBK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCC3=O |
SMILES canónico |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCC3=O |
Sinónimos |
RWJ 38063 RWJ-38063 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B1242096.png)

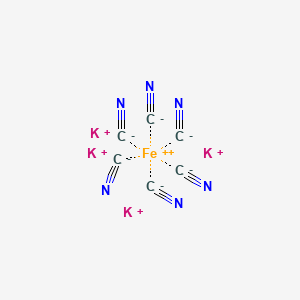

![N-(1-adamantyl)-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]methanimine;dihydrochloride](/img/structure/B1242101.png)
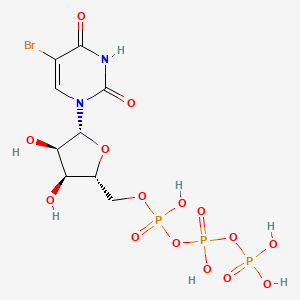
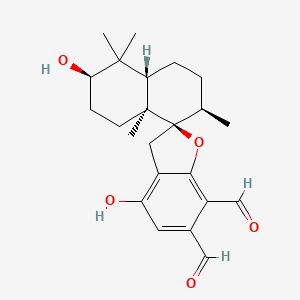
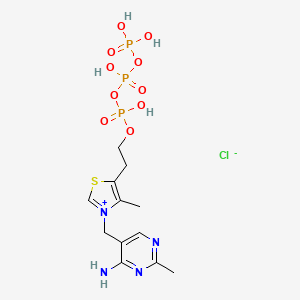
![N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)
![1-[(2R)-2-(1,3-Benzodioxol-4-yl)heptyl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1242112.png)
